molecular formula C21H15ClF4N4O4 B570019 Regorafenib (Pyridine)-N-oxide-d3 CAS No. 1333489-03-4

Regorafenib (Pyridine)-N-oxide-d3

Número de catálogo: B570019
Número CAS: 1333489-03-4
Peso molecular: 501.837
Clave InChI: NUCXNEKIESREQY-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Regorafenib (Pyridine)-N-oxide-d3 is a deuterated form of Regorafenib, a novel oral multikinase inhibitor. It is primarily used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The compound is known for its ability to inhibit multiple protein kinases, which play a crucial role in tumor growth and progression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Regorafenib (Pyridine)-N-oxide-d3 involves several key steps, including O-alkylation, nitration, and reduction reactions. The preparation of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is achieved through these reactions. The process avoids the use of column chromatography, reduces reaction requirements, and is cost-effective, resulting in higher yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of a single base and does not require an inert atmosphere. The reaction of intermediates with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate is used to install the main urea functionality in the molecule .

Análisis De Reacciones Químicas

Types of Reactions

Regorafenib (Pyridine)-N-oxide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkyl groups.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and oxides, which can be further utilized in different chemical and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Regorafenib (Pyridine)-N-oxide-d3 has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying multikinase inhibitors and their synthetic pathways.

    Biology: Helps in understanding the biological pathways involved in cancer progression.

    Medicine: Used in the development of targeted cancer therapies, particularly for colorectal cancer and gastrointestinal stromal tumors.

    Industry: Employed in the large-scale production of cancer therapeutics

Mecanismo De Acción

Regorafenib (Pyridine)-N-oxide-d3 exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis. It targets various molecular pathways, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these pathways, the compound effectively reduces tumor cell proliferation and induces apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Regorafenib (Pyridine)-N-oxide-d3 is unique due to its deuterated form, which provides enhanced stability and metabolic properties. The addition of a fluorine atom to the phenyl ring also gives it a distinct biochemical profile and pharmacological potency, making it more effective in inhibiting tumor growth and angiogenesis compared to its non-deuterated counterparts .

Propiedades

Número CAS

1333489-03-4

Fórmula molecular

C21H15ClF4N4O4

Peso molecular

501.837

Nombre IUPAC

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide

InChI

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3

Clave InChI

NUCXNEKIESREQY-FIBGUPNXSA-N

SMILES

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

Sinónimos

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.